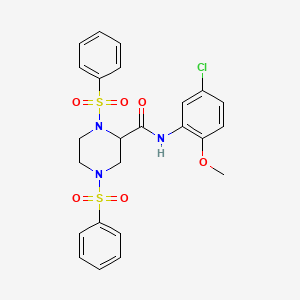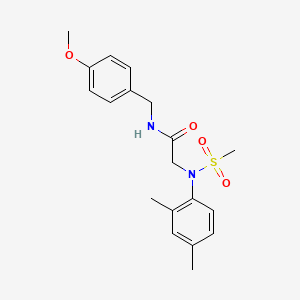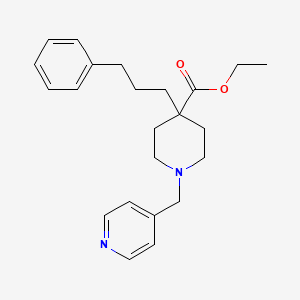
N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
描述
N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It is commonly referred to as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
作用机制
CB-839 selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a crucial intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase by CB-839 leads to a decrease in the production of α-ketoglutarate, which in turn leads to a decrease in the production of glutamine-derived metabolites, such as nucleotides, amino acids, and lipids. This results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects in cancer cells. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells. This results in a decrease in the growth and proliferation of cancer cells. CB-839 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the major advantages of CB-839 is its selectivity for glutaminase. This allows for the specific inhibition of glutaminase without affecting other metabolic pathways. CB-839 has also been shown to have low toxicity in non-cancerous cells. However, one of the limitations of CB-839 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of CB-839. One potential direction is the combination of CB-839 with other therapeutic agents for the treatment of cancer. CB-839 has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine. Another future direction is the development of more potent and selective glutaminase inhibitors. Finally, the use of CB-839 in combination with metabolic imaging techniques, such as positron emission tomography (PET), could provide valuable information on the metabolic changes that occur in response to glutaminase inhibition.
科学研究应用
CB-839 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells.
属性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O6S2/c1-34-23-13-12-18(25)16-21(23)26-24(29)22-17-27(35(30,31)19-8-4-2-5-9-19)14-15-28(22)36(32,33)20-10-6-3-7-11-20/h2-13,16,22H,14-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKNDWQNLFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3927589.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3927594.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-morpholinyl)-2-propanol ethanedioate (salt)](/img/structure/B3927607.png)
![ethyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3927615.png)
![N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3927640.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3927648.png)

![2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-butanol ethanedioate (salt)](/img/structure/B3927664.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B3927667.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B3927676.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acrylamide](/img/structure/B3927678.png)
![3,5-dimethyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1H-indole-2-carboxamide](/img/structure/B3927679.png)
![11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927680.png)